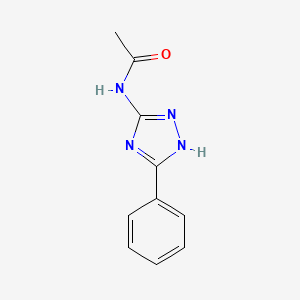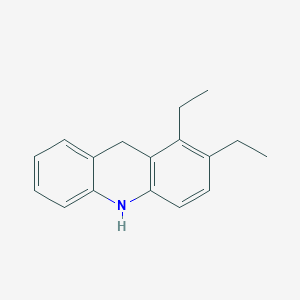
1,2-Diethyl-9,10-dihydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diethyl-9,10-dihydroacridine is a heterocyclic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry. The structure of this compound consists of a tricyclic ring system with two ethyl groups attached to the nitrogen atom at positions 1 and 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Diethyl-9,10-dihydroacridine can be synthesized through various methods. One common approach involves the reaction of aniline derivatives with aryl alkynes in the presence of a catalyst. For example, a modular synthesis can be achieved through an ortho-C alkenylation/hydroarylation sequence between anilines and aryl alkynes in hexafluoroisopropanol . This reaction sequence features selective ortho-C alkenylation followed by intramolecular hydroarylation of the olefin intermediate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of catalysts and solvents may vary to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diethyl-9,10-dihydroacridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce various functional groups into the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include electrochemical methods and chemical oxidants.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Reagents like halides and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields acridines, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
1,2-Diethyl-9,10-dihydroacridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2-Diethyl-9,10-dihydroacridine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of DNA and related enzymes . This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential therapeutic agent for cancer treatment.
Vergleich Mit ähnlichen Verbindungen
1,2-Diethyl-9,10-dihydroacridine can be compared with other similar compounds, such as 9,9-dimethyl-9,10-dihydroacridine and phenoxazine derivatives . These compounds share similar structural features but differ in their electronic and photophysical properties. For example, 9,9-dimethyl-9,10-dihydroacridine exhibits thermally activated delayed fluorescence, making it suitable for use in OLEDs . The unique properties of this compound, such as its specific substitution pattern and electronic characteristics, distinguish it from other acridine derivatives.
Similar Compounds
- 9,9-Dimethyl-9,10-dihydroacridine
- Phenoxazine derivatives
- 9-Substituted 9,10-dihydroacridines
Eigenschaften
CAS-Nummer |
106100-38-3 |
|---|---|
Molekularformel |
C17H19N |
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
1,2-diethyl-9,10-dihydroacridine |
InChI |
InChI=1S/C17H19N/c1-3-12-9-10-17-15(14(12)4-2)11-13-7-5-6-8-16(13)18-17/h5-10,18H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
AMTDKNYZCLABEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=C(C=C1)NC3=CC=CC=C3C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


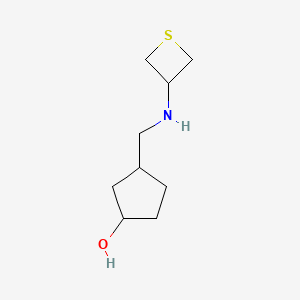
![Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B12936172.png)
![4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline](/img/structure/B12936174.png)
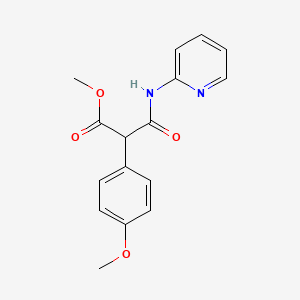
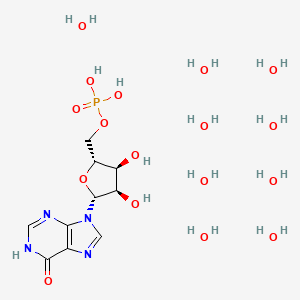
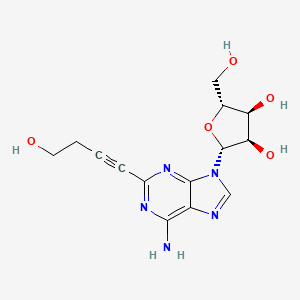
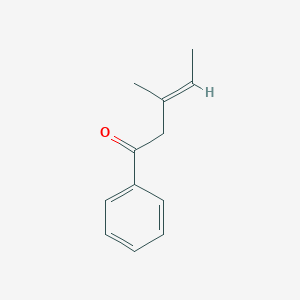

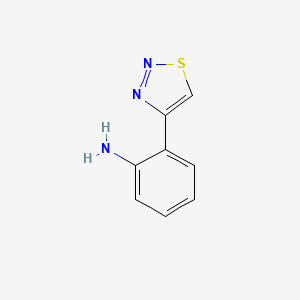
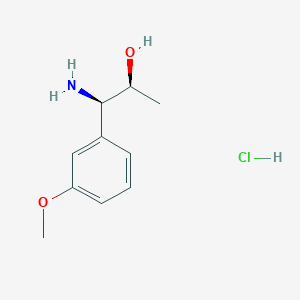

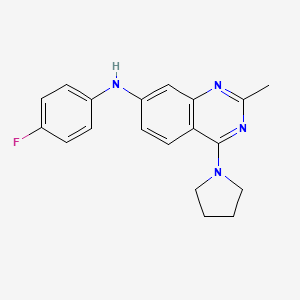
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936257.png)
